molecular formula C13H13N3O2S B2465521 N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941894-36-6

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2465521
CAS RN: 941894-36-6
M. Wt: 275.33
InChI Key: RMXSWTAEJQATMT-UHFFFAOYSA-N
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Description

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxalamide family and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

1. Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has shown effectiveness as a ligand in copper-catalyzed coupling reactions, facilitating the formation of internal alkynes (Chen et al., 2023). Similarly, N,N'-Bis(pyridin-2-ylmethyl)oxalamide was found to be an appropriate promoter for copper-catalyzed N-arylation of oxazolidinones and amides at room temperature (Bhunia et al., 2022).

2. Structural Analysis

The structural and Hirshfeld surface analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide revealed insights into their molecular packing, highlighting the importance of hydrogen bonding in their structure (Jotani et al., 2016).

3. Pharmaceutical Compound Libraries

N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a ligand effective for copper‐catalyzed C−O cross‐couplings, demonstrating the potential of pharmaceutical compound libraries in discovering new ligand structures (Chan et al., 2019).

4. Ligand Efficiency in Chemical Reactions

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid was identified as an efficient ligand for CuI-catalyzed amination of aryl halides, showing high functional group tolerance and moderate to excellent yields (Wang et al., 2015).

5. Chemical Synthesis

The synthesis of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide molecule and its use as a pig pheromonal odorant was documented, showing its potential in estrus control in pigs (박창식 et al., 2009).

6. Coordination Behavior with Metal Complexes

Studies have shown the coordination behavior of ligands like 1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanamine with Cu(II) complexes, revealing diverse structures and behaviors (Bettencourt-Dias et al., 2010).

7. Luminescent and Optical Properties

Research on chiral cadmium(II) complexes constructed with (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine derivatives demonstrated luminescent properties, indicating potential applications as optical materials (Cheng et al., 2013).

8. Microwave-Assisted Reactions

An efficient methodology was developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using microwave irradiation, showcasing its superiority over existing procedures (Zhiyou et al., 2015).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(15-8-10-3-1-5-14-7-10)13(18)16-9-11-4-2-6-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXSWTAEJQATMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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